molecular formula C15H14Cl2N2 B2489285 N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide CAS No. 400086-41-1

N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide

Cat. No.: B2489285
CAS No.: 400086-41-1
M. Wt: 293.19
InChI Key: WJKJRZCEHRIASN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide is a chemical compound that belongs to the class of dichlorobenzamides

Mechanism of Action

Target of Action

The primary target of N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide, also known as DCMU or Diuron, is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic pathway, responsible for the initial conversion of light energy into chemical energy .

Mode of Action

DCMU acts as a potent inhibitor of photosynthesis by blocking the Q_B plastoquinone binding site of PSII . This action prevents the electron flow from PSII to plastoquinone, disrupting the photosynthetic electron transport chain . This interruption reduces the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The inhibition of PSII by DCMU affects the photosynthetic electron transport chain , a crucial part of the photosynthesis process . This disruption prevents the production of ATP and NADPH, molecules essential for the Calvin cycle, which converts carbon dioxide into glucose . As a result, the plant’s growth and development are severely hindered .

Result of Action

The inhibition of photosynthesis by DCMU leads to a reduction in plant growth and development . In addition, DCMU has been found to modulate the expression of microRNA in human immune cells, particularly CD8+ T cells, in a dose-dependent manner, leading to a specific pattern of gene expression and consequently to a diminished cytokine and granzyme B secretions . This modulation reduces the cytotoxic activity of CD8+ T cells against cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, the compound’s effectiveness as a herbicide can be influenced by factors such as soil type, temperature, and rainfall . Furthermore, DCMU’s environmental persistence and potential for bioaccumulation pose concerns for its ecological impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide typically involves the reaction of 3,4-dichloroaniline with 3,5-dimethylbenzenecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkoxides in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated, aminated, or alkoxylated derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(3,4-dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Uniqueness

N-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and dimethylbenzenecarboximidamide groups allows for versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N'-(3,4-dichlorophenyl)-3,5-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2/c1-9-5-10(2)7-11(6-9)15(18)19-12-3-4-13(16)14(17)8-12/h3-8H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKJRZCEHRIASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=NC2=CC(=C(C=C2)Cl)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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